3-Aminoquinoxalin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
InChI Key |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminoquinoxalin 6 Ol and Advanced Quinoxaline Synthesis
Classical and Established Synthetic Routes to Quinoxalines
Traditional methods for constructing the quinoxaline (B1680401) nucleus have been fundamental to organic chemistry for over a century, primarily relying on condensation and cyclization strategies.
The most conventional and widely utilized method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine (also known as a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. encyclopedia.pubresearchgate.net This reaction, first reported in the 19th century, typically involves refluxing the two components in a solvent like ethanol (B145695) or acetic acid. bioinfopublication.org The general mechanism proceeds through a double condensation, where the amino groups of the diamine perform a nucleophilic attack on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable, aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.gov
While effective, these classical procedures often require long reaction times (from 2 to 12 hours), elevated temperatures, and sometimes the use of strong acid catalysts to achieve yields that can range from moderate to good (34-85%). bioinfopublication.orgnih.gov The synthesis of a specifically substituted derivative like 3-Aminoquinoxalin-6-ol would theoretically employ this method by reacting a corresponding substituted diamine, such as 4-amino-3-hydroxyaniline, with an appropriate α-dicarbonyl compound.
Variations of this reaction include the use of α-hydroxy ketones (acyloins) or α-halo ketones as surrogates for the 1,2-dicarbonyl compound. mtieat.orgsapub.org In the case of α-hydroxy ketones, an oxidant is typically required to facilitate a tandem oxidation-condensation process in a one-pot procedure. nih.govresearchgate.net
Beyond the direct condensation of diamines and dicarbonyls, other cyclization and cyclocondensation reactions have been established for quinoxaline synthesis. These routes offer alternative pathways using different starting materials. One such strategy involves the oxidative coupling of epoxides with o-phenylenediamines, catalyzed by bismuth. sapub.org
Intramolecular cyclization represents another important approach. For instance, 3-(2-aminophenyl)-1,2-dihydro-quinoxaline-2-ones can undergo cyclization when boiled in acetic acid to form indolo[2,3-b]quinoxalines. psu.edu This type of reaction involves the formation of a new ring through the reaction of existing functional groups on a single molecule. The process can be catalyzed by acid, which facilitates an intramolecular nucleophilic addition of an amino group to a carbonyl group, followed by elimination to create a stable aromatic system. psu.edu Another modern variation involves the tandem oxidative azidation and cyclization of N-arylenamines using an oxidant like (diacetoxyiodo)benzene (B116549) to form the quinoxaline ring. acs.org These methods showcase the versatility of cyclization strategies in building the quinoxaline core from various precursors.
Modern and Green Chemistry Approaches in Quinoxaline Synthesis
In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic protocols for quinoxalines. ijirt.org These modern methods aim to reduce waste, lower energy consumption, and avoid hazardous solvents and reagents by employing recyclable catalysts, alternative energy sources like microwaves, and benign reaction media such as water. encyclopedia.pubmdpi.com
A key tenet of green chemistry is the use of heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. A variety of such catalysts have been successfully applied to quinoxaline synthesis. nih.gov These catalysts are often solid-supported, allowing for simple filtration to recover them after the reaction is complete. nih.gov For example, alumina-supported heteropolyoxometalates have been shown to be highly efficient and reusable for the condensation of o-phenylenediamine (B120857) and benzil (B1666583) at room temperature. nih.gov Similarly, tin oxide (SnO₂) nanoparticles have been used as a recyclable catalyst in water, affording high yields in short reaction times. iau.ir The catalyst was successfully recovered and reused for three cycles without a significant drop in product yield. iau.ir Other notable examples include silica-bonded S-sulfonic acid (SBSSA), which acts as an efficient and reusable solid acid catalyst, and various metal nanoparticles. nih.govmdpi.com
| Recyclable Catalyst | Reactants | Conditions | Yield | Reusability | Reference |
|---|---|---|---|---|---|
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine + Benzil | Toluene, 25°C, 2h | 92% | 4 cycles with minimal activity loss | nih.gov |
| Bentonite K-10 Clay | o-phenylenediamine + Benzil | Ethanol, RT, 20 min | 95% | Can be used five times | encyclopedia.pub |
| SnO₂ Nanoparticles | 1,2-phenylenediamine + 1,2-diketones | Water, RT, 5-10 min | 85-88% | 3 cycles | iau.ir |
| Silica Bonded S-Sulfonic Acid (SBSSA) | 1,2-diamino compounds + 1,2-dicarbonyls | Room Temperature | High | Several times without loss of efficiency | nih.gov |
| Cobalt Nanoparticles on SBA-15 | 1,2-diketones + 1,2-diamines | Ethanol, Reflux, 90 min | Excellent | At least 10 times | mdpi.com |
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. e-journals.in This technology has been successfully applied to the synthesis of quinoxalines. For example, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be accomplished in high yields in just a few minutes under microwave irradiation, often in the absence of a solvent or using an environmentally benign solvent system. e-journals.innih.govresearchgate.net
One study demonstrated the synthesis of quinoxalines in an ethanol/water mixture using a catalytic amount of iodine under microwave irradiation at 50°C, achieving nearly quantitative yields. nih.gov Another approach uses acidic alumina (B75360) as a catalyst in a solvent-free system, producing quinoxalines in 80-86% yield within 3 minutes of microwave heating. researchgate.net These protocols not only accelerate the synthesis but also align with green chemistry principles by reducing energy consumption and solvent use. jocpr.combeilstein-journals.org
| Reactants | Catalyst/Medium | Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-diamines + 1,2-dicarbonyls | Iodine (5 mol%) / EtOH:H₂O | Microwave (50°C) | Varies (short) | High (almost quantitative) | nih.gov |
| Benzene-1,2-diamine + Benzil | Acidic Alumina | Microwave (solvent-free) | 3 min | 80-86% | researchgate.net |
| o-phenylenediamines + Benzil | MgBr₂·OEt₂ | Microwave | Minutes | Good | jocpr.com |
| Diamines + Dicarbonyls | DMSO (solvent-free) | Microwave | 3.5 min | 80-90% | e-journals.in |
The use of water as a reaction solvent is highly desirable from an environmental and economic standpoint, as it is non-toxic, non-flammable, and inexpensive. iau.ir While many organic reactions are traditionally performed in organic solvents, numerous modern protocols have been developed for synthesizing quinoxalines in an aqueous medium. ijirt.org These methods often employ a catalyst that is effective in water. For instance, an efficient condensation of 1,2-diketones and 1,2-diamines was achieved using tetraethylammonium (B1195904) bromate (B103136) in water, offering short reaction times and high yields. bioinfopublication.orgresearchgate.net Another study reported the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the reaction in tap water at room temperature, allowing for product isolation by simple filtration. chim.it The development of water-based synthetic routes represents a significant advancement in creating truly sustainable chemical processes for producing quinoxalines. iau.irrsc.org
Solid Acid Catalysis in Quinoxaline Formation
The use of solid acid catalysts in organic synthesis has gained considerable traction due to their environmental and economic advantages, such as ease of separation, reusability, and reduced corrosion issues. nih.govresearchgate.net In quinoxaline synthesis, these catalysts facilitate the crucial condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. arabjchem.orgnih.gov
A variety of solid acid catalysts have demonstrated high efficacy in promoting quinoxaline formation. These include:
Sulfonic acid-functionalized materials: Materials like silica-bonded S-sulfonic acid (SBSSA) nih.gov, nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) d-nb.info, and propylsulfonic acid functionalized nanozeolite clinoptilolite have proven to be highly efficient. nih.govbohrium.com These catalysts operate under mild conditions, often at room temperature, and can be recycled multiple times without significant loss of activity. nih.govbohrium.com The proposed mechanism involves the activation of the 1,2-dicarbonyl compound by the acidic sites of the catalyst, making it susceptible to nucleophilic attack by the 1,2-diamine. nih.govd-nb.info
Metal oxide-based catalysts: Binary metal oxides such as Al2O3–ZrO2 have been employed as bifunctional heterogeneous catalysts, offering excellent product yields and short reaction times at room temperature. tandfonline.com Sulfated titania (TiO2/SO42-) has also been used effectively, particularly under microwave irradiation, which can significantly reduce reaction times. oup.com
Metal-Organic Frameworks (MOFs): SO3H-functionalized MOFs, such as MIL-101-Cr–NH–RSO3H, offer high surface area and large pores, which enhances the contact between substrates and active sites, leading to high catalytic performance. rsc.org
Phosphate-based fertilizers: In a move towards greener chemistry, mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully used as heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. dergipark.org.tr
Polymer-supported catalysts: Polymer-supported sulphanilic acid has been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of quinoxaline derivatives. arabjchem.org
The general mechanism for solid acid-catalyzed quinoxaline synthesis involves the protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound by the solid acid. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by one of the amino groups of the 1,2-diamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoxaline ring. nih.govd-nb.info
| Catalyst | Key Advantages | Reaction Conditions | Reference |
|---|---|---|---|
| Silica Bonded S-Sulfonic Acid (SBSSA) | Recyclable, room temperature synthesis | Room temperature | nih.gov |
| TiO2-Pr-SO3H | High efficiency, reusability, mild conditions | Low temperature, short reaction time | d-nb.info |
| Al2O3–ZrO2 | High yield, renewable, short reaction time | Room temperature, DMF solvent | tandfonline.com |
| SO3H-functionalized MOFs | High surface area, large pores, good stability | - | rsc.org |
| Phosphate Fertilizers (MAP, DAP, TSP) | Eco-friendly, excellent yields, recyclable | Ambient temperature | dergipark.org.tr |
| Polymer Supported Sulphanilic Acid | Effective, recyclable, high yields | Ethanol, room temperature or reflux | arabjchem.org |
Targeted Synthetic Strategies for Amino- and Hydroxy-Substituted Quinoxalines
The synthesis of specifically substituted quinoxalines, such as those bearing amino and hydroxyl groups, often requires more targeted approaches to control regioselectivity and achieve the desired functionalization pattern.
The synthesis of 3-aminoquinoxalin-2(1H)-one derivatives often involves the reaction of unsymmetrically substituted o-phenylenediamines with a two-carbon synthon, which can lead to the formation of regioisomers. psu.edu The regioselectivity of this reaction is influenced by the nature of the substituents on the o-phenylenediamine and the reactivity of the ring-closure reagent. psu.edu
For instance, the condensation of substituted 1,2-phenylenediamines with reagents like oxalomonoimidic acid esters or chloro(methylimino)acetic acid ethyl ester can yield a mixture of regioisomeric 3-aminoquinoxalin-2(1H)-ones. psu.edu The isomer ratio is dependent on the electronic and steric effects of the substituents on the diamine. For example, an electron-withdrawing group on the diamine can influence the nucleophilicity of the amino groups, thereby directing the cyclization. psu.edu A bulky substituent at the 3-position of a 1,2-phenylenediamine can exert a significant steric effect, leading to the exclusive formation of one regioisomer. psu.edu
Halogenated quinoxalines serve as versatile intermediates for the synthesis of amino- and hydroxy-substituted derivatives. The halogen atoms can be selectively displaced by nucleophiles like amines and hydroxide (B78521) ions.
A common strategy involves the synthesis of dichloroquinoxaline precursors, which can then undergo regioselective nucleophilic substitution. For example, 2,3-dichloro-6-aminoquinoxaline can be used as a starting material. koreascience.kr The chlorine atoms at the 2- and 3-positions exhibit different reactivities, allowing for sequential substitution. Microwave-assisted Sonogashira coupling has been effectively used to introduce substituents at one position, followed by alkoxylation at the other, leading to 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives. koreascience.kr
Similarly, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has been achieved starting from halogen-substituted nitroanilines. The halogen at position 6 is more susceptible to nucleophilic substitution than the one at position 7, allowing for the regioselective introduction of an amino group. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single pot. mdpi.com In recent years, direct C-H functionalization of quinoxalin-2(1H)-ones via MCRs has gained significant attention for introducing various functional groups at the C3 position. mdpi.comdntb.gov.uanih.gov
These reactions often proceed through radical pathways and can be initiated by various means, including metal catalysis, photocatalysis, or the use of oxidants. mdpi.comresearchgate.net For example, a three-component reaction of quinoxalin-2(1H)-ones, an alkene, and a radical precursor can lead to the simultaneous introduction of a C-C bond and another functional group at the C3 position. mdpi.com Various functional groups, including alkyl, trifluoroalkyl, and azido (B1232118) groups, have been successfully introduced using this strategy. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the C-H functionalization of quinoxalin-2(1H)-ones under mild conditions. researchgate.netrsc.org These methods can be used for alkylation, alkenylation, and other functionalizations. rsc.org
The synthesis of this compound can be achieved indirectly through the derivatization of suitable precursors. One common approach involves the synthesis of a quinoxalinone core followed by the introduction or modification of the amino and hydroxyl groups.
A copper-catalyzed coupling of 2-haloanilines with α-amino acids can be used to synthesize substituted 3,4-dihydroquinoxalin-2-ones. acs.orgnih.gov For example, reacting a 2-bromoaniline (B46623) derivative with glycine (B1666218) in the presence of a copper(I) catalyst can yield a 3,4-dihydroquinoxalin-2-one. acs.org This quinoxalinone can then be further functionalized.
Another strategy involves the reduction of a nitro group to an amino group and the subsequent introduction of a hydroxyl group. For instance, a nitro-substituted quinoxaline can be synthesized and the nitro group can then be reduced to an amino group. The hydroxyl group could be introduced via nucleophilic substitution of a halogen or through other functional group transformations. The synthesis of 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester has been reported via the reduction and cyclization of a dinitro-phenylamino precursor. sapub.org
| Strategy | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Regioselective Synthesis of 3-Aminoquinoxalin-2(1H)-one | Control of isomer formation based on electronic and steric effects. | Condensation of substituted 1,2-phenylenediamines with oxalomonoimidic acid esters. | psu.edu |
| Routes Involving Halogenated Quinoxaline Intermediates | Sequential and regioselective substitution of halogen atoms. | Microwave-assisted Sonogashira coupling and alkoxylation of 2,3-dichloro-6-aminoquinoxaline. | koreascience.kr |
| Multicomponent Tandem Reactions | Efficient, atom-economical, direct C-H functionalization at C3. | Three-component reaction of quinoxalin-2(1H)-ones, alkenes, and a radical precursor. | mdpi.comdntb.gov.ua |
| Indirect Synthesis via Precursor Derivatization | Stepwise introduction of amino and hydroxyl groups onto a quinoxaline core. | Copper-catalyzed coupling of 2-haloanilines with α-amino acids followed by functional group manipulation. | acs.org |
Chemical Reactivity and Transformation Pathways of 3 Aminoquinoxalin 6 Ol Derivatives
Functional Group Interconversions on the Quinoxaline (B1680401) Core
The amino and hydroxyl substituents on the quinoxaline ring are primary targets for modification, allowing for the introduction of diverse chemical functionalities through standard and advanced synthetic methodologies.
The exocyclic amino group at the C3 position behaves as a typical aromatic amine and is a key handle for derivatization. It readily participates in nucleophilic reactions, including alkylation and acylation, to yield a variety of substituted analogs.
Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents under basic conditions. This reaction introduces alkyl chains that can influence the compound's lipophilicity and steric profile.
Acylation: Acylation of the 3-amino group to form the corresponding amides is a common and straightforward transformation. This is typically achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or by using coupling agents such as propylphosphonic anhydride (B1165640) (T3P) to react the amine with a carboxylic acid. nih.gov This transformation is crucial for creating peptide-like linkages and introducing a wide range of functional groups. youtube.com
| Reaction Type | Reagents & Conditions | Product Class | Significance |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(Alkylamino)quinoxalin-6-ol | Modulates lipophilicity and steric properties. |
| Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-(6-hydroxyquinoxalin-3-yl)amide | Introduces diverse functional groups and amide bonds. |
| Amide Coupling | Carboxylic Acid (RCOOH), T3P, Et₃N, CH₂Cl₂ | N-(6-hydroxyquinoxalin-3-yl)amide | Forms amide bonds under mild conditions. nih.gov |
The hydroxyl group at the C6 position is a versatile functional handle that can be converted into ethers and esters, significantly altering the electronic and physical properties of the molecule.
Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide. Modern methods, such as visible-light-induced photoredox catalysis, have also been developed for the (thio)etherification of related quinoxalinone systems, demonstrating the feasibility of C-O bond formation on this scaffold under mild conditions. researchgate.netresearchgate.net
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids under acidic catalysis, a process known as the Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This reaction, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) in the presence of excess alcohol (or in this case, the carboxylic acid), produces the corresponding ester and water. khanacademy.orgyoutube.com This transformation is fundamental for creating prodrugs or modifying the compound's polarity. The chemoselective O-acylation of molecules containing both hydroxyl and amino groups is a well-established strategy, often achievable under acidic conditions where the amine is protonated and thus less reactive. beilstein-journals.org
| Reaction Type | Reagents & Conditions | Product Class | Significance |
|---|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Amino-6-alkoxyquinoxaline | Increases lipophilicity; allows introduction of functionalized chains. |
| Esterification (Fischer) | Carboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-Aminoquinoxalin-6-yl ester | Modulates polarity and metabolic stability. masterorganicchemistry.com |
| O-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 3-Aminoquinoxalin-6-yl ester | Alternative to Fischer esterification, often faster and milder. |
Oxidative Transformations and N-Oxide Formation
The nitrogen atoms within the quinoxaline ring system are susceptible to oxidation, leading to the formation of N-oxides, which are important derivatives with distinct chemical and biological properties. Furthermore, quinoxalinol-based complexes can themselves act as catalysts in oxidative processes.
The quinoxaline core can be readily oxidized to its corresponding N-oxide derivatives. Treatment of quinoxaline with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the quinoxaline 1,4-di-N-oxide. sapub.org This transformation converts the tertiary amine functionalities of the pyrazine (B50134) ring into N-oxides, which significantly alters the electronic distribution within the ring system. Quinoxaline 1,4-di-N-oxides (QdNOs) are a well-studied class of compounds, known to act as bioreductive agents. nih.gov The N-oxide groups can enhance the compound's biological activity, often by acting as hypoxia-selective agents that undergo metabolic reduction in low-oxygen environments. nih.gov
While the quinoxaline ring itself is not typically a substrate for allylic oxidation, derivatives of quinoxalinol play a crucial role as ligands in metal-catalyzed allylic oxidation reactions. Specifically, a Cu(II) 2-quinoxalinol salen complex has been reported as a highly effective catalyst for the allylic oxidation of various olefin substrates to their corresponding enones. researchgate.netacs.org In this system, the quinoxalinol-based ligand coordinates with the copper center, and in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the selective oxidation of the allylic C-H bond of an external substrate. organic-chemistry.org This demonstrates a sophisticated application of the quinoxalinol scaffold in catalysis, where it enables a challenging chemical transformation. frontiersin.orgnih.gov
| Catalyst System | Oxidant | Substrate | Product | Reference |
|---|---|---|---|---|
| Cu(II) 2-quinoxalinol salen complex | tert-Butyl hydroperoxide (TBHP) | Cyclic Alkenes | α,β-Unsaturated Ketones (Enones) | researchgate.netacs.org |
Ring Annulation and Cyclization Reactions
The quinoxaline core serves as a versatile platform for the construction of more complex, fused polycyclic systems. Ring annulation and cyclization reactions utilize functional groups on the quinoxaline ring to build new rings, leading to novel heterocyclic structures with diverse properties.
For instance, substituted quinoxalines can undergo intramolecular or intermolecular cyclization to form tri- and tetracyclic systems. A notable example involves the reaction of 2-hydrazino-3-methylquinoxaline, which can be condensed with substituted benzoylacetonitriles to form 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. These intermediates can then be cyclized further to create fused systems like pyrazolo[3,4-e] sapub.orgrsc.orgthiazepin-7(6H)-ones and pyrazolo[3,4-d]pyrimidin-1-yl)-3-methylquinoxalines. rsc.org
Similarly, diaminosubstituted quinoxalines can undergo ring closure reactions with reagents like triethyl orthoformate to yield quinoxaline-annulated imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. researchgate.net Another strategy involves the condensation of 6-aminothiouracil with 2,3-dichloroquinoxaline, which, after an intramolecular cyclization step, yields a fused 2-aminopyrimidothiazolo[4,5-b]-quinoxaline-4-one system. sapub.org These reactions highlight the utility of the quinoxaline scaffold in domino and multicomponent reactions for the rapid assembly of complex molecular architectures. chim.itresearchgate.net
| Quinoxaline Precursor | Reagents | Fused Ring System Formed | Reference |
|---|---|---|---|
| 2,3-Dichloroquinoxaline | 6-Aminothiouracil | Pyrimidothiazolo[4,5-b]quinoxaline | sapub.org |
| 2-Hydrazino-3-methylquinoxaline | 1. Benzoylacetonitriles 2. Further cyclization reagents | Pyrazolo[3,4-e] sapub.orgrsc.orgthiazepine or Pyrazolo[3,4-d]pyrimidine | rsc.org |
| 2,3-Dianilino-quinoxaline | Triethyl orthoformate | Imidazo[4,5-b]quinoxaline | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
The quinoxaline ring system is characterized by its electron-deficient nature, which generally renders it susceptible to nucleophilic attack and resistant to electrophilic substitution. The positions C-2 and C-3 of the pyrazine ring are particularly electron-poor and are the typical sites for nucleophilic substitution. Conversely, electrophilic substitution, when it occurs, is directed to the benzenoid ring, specifically at the C-5 and C-8 positions.
In the case of 3-Aminoquinoxalin-6-ol, the presence of the amino (-NH₂) and hydroxyl (-OH) groups significantly influences the regioselectivity of these reactions. Both are strong activating groups and ortho-, para-directing for electrophilic aromatic substitution. However, due to the deactivating effect of the pyrazine ring, electrophilic substitution on the carbocyclic ring of this compound is expected to be challenging. If forced, the substitution would likely occur at the positions ortho and para to the powerful hydroxyl group, namely C-5 and C-7. The amino group at the C-3 position further complicates the reactivity, and its directing effect would primarily influence the pyrazine ring, though its electron-donating nature can be delocalized throughout the quinoxaline system.
Nucleophilic aromatic substitution (SNAr) reactions are more characteristic of the quinoxaline scaffold. While the parent quinoxaline is reactive towards nucleophiles, the presence of the electron-donating amino group at C-3 in this compound would decrease the electrophilicity of this position, making direct nucleophilic substitution at this site less favorable. However, if a suitable leaving group, such as a halogen, were present on the quinoxaline ring, nucleophilic substitution would be a viable pathway for functionalization. For instance, a halogen at the C-2, C-5, C-7, or C-8 positions could potentially be displaced by a variety of nucleophiles.
A summary of the expected reactivity of the this compound core in substitution reactions is presented below:
| Reaction Type | Expected Reactivity | Predicted Regioselectivity | Influencing Factors |
| Electrophilic Substitution | Generally disfavored due to the electron-deficient quinoxaline core. | C-5 and C-7 positions, directed by the activating -OH group. | The strong deactivating effect of the pyrazine ring. |
| Nucleophilic Substitution | Favored on a halogenated derivative. | At the position of the halogen leaving group. | The electron-donating -NH₂ and -OH groups can modulate reactivity. |
Metal-Catalyzed Coupling Reactions in Quinoxaline Functionalization (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of heterocyclic compounds, including quinoxaline derivatives. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly prominent for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orglibretexts.org
For the functionalization of this compound using these methods, a necessary prerequisite is the introduction of a halide (e.g., -Br, -I) or a triflate (-OTf) group onto the quinoxaline scaffold. These groups serve as effective leaving groups in the catalytic cycle of the cross-coupling reaction. The position of this handle will dictate the site of subsequent functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules like derivatives of this compound. A hypothetical Suzuki coupling of a brominated this compound derivative is depicted below, showcasing the introduction of a new aryl group. The presence of the amino and hydroxyl groups can influence the catalytic activity, and optimization of ligands and reaction conditions is often necessary.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is invaluable for the synthesis of alkynyl-substituted quinoxalines, which are important precursors for further transformations. Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The table below summarizes the key aspects of these metal-catalyzed coupling reactions for the functionalization of hypothetical halogenated this compound derivatives.
| Coupling Reaction | Reactants | Catalyst System | Potential Products |
| Suzuki-Miyaura | Halogenated this compound, Aryl/heteroaryl-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/heteroaryl-substituted this compound derivatives |
| Sonogashira | Halogenated this compound, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted this compound derivatives |
The strategic application of these metal-catalyzed cross-coupling reactions on appropriately functionalized this compound precursors opens up a vast chemical space for the synthesis of novel derivatives with tailored electronic and steric properties for various applications.
Structure Activity Relationship Sar Studies of 3 Aminoquinoxalin 6 Ol Analogues
Design Principles for Novel 3-Aminoquinoxalin-6-ol Analogues and Related Quinoxaline (B1680401) Derivatives
The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles. The quinoxaline ring system itself is a versatile starting point, known to be featured in antibiotics like echinomycin, which exhibit antitumor properties. thieme-connect.de The fundamental approach involves the synthesis of a diverse library of quinoxaline analogues, which are then screened in cell-based assays to identify promising candidates. nih.govnih.gov
Key design strategies include:
Systematic Substituent Modification : The core principle involves making targeted changes to the quinoxaline scaffold and evaluating the impact on biological activity. scribd.com This includes modifying substituents on both the benzenoid and pyrazine (B50134) rings of the quinoxaline structure. thieme-connect.de
Control of Physicochemical Properties : Modifications aim to modulate key molecular properties such as lipophilicity, electronic distribution, and steric size, which are known to influence how a molecule interacts with biological targets. scribd.com For instance, the reactivity of the quinoxaline core is influenced by the electronic nature of its substituents; electron-donating groups can facilitate certain reactions, while electron-withdrawing groups can alter the molecule's interaction with a target. thieme-connect.dersc.org
Strategic Synthesis : The synthesis of these analogues often relies on robust chemical reactions. The condensation of a substituted benzene-1,2-diamine with a 1,2-dicarbonyl compound is a foundational method for creating the quinoxaline core. thieme-connect.de Modern techniques such as Suzuki coupling are then employed to introduce a wide variety of substituents, enabling the creation of extensive compound libraries. nih.govucl.ac.uk For example, a 6-nitroquinoxalin-2-ol can be synthesized and subsequently converted to a 6-amino derivative, providing a key intermediate for further diversification. nih.gov The regioselectivity of these reactions is critical, as the position of substituents on the precursor molecules can dictate the final isomeric product. thieme-connect.de
These principles allow for the systematic exploration of the chemical space around the this compound core to develop compounds with enhanced potency and specific biological profiles.
Influence of Substituent Patterns on Molecular Properties and Bioactivity
The specific pattern of substituents on the quinoxaline ring system has a profound impact on the bioactivity of the resulting analogues. SAR studies have illuminated how different functional groups at various positions can dramatically enhance or diminish a compound's potency. nih.gov
One significant area of study involves quinoxaline-based urea (B33335) analogues designed to inhibit the NF-κB signaling pathway. A detailed SAR study revealed that substituents on a phenylurea moiety attached to the quinoxaline core are critical for activity. nih.gov For example, replacing an electron-donating methoxy (B1213986) group (-OCH₃) with an electron-withdrawing trifluoromethyl group (-CF₃) at the meta-position of the phenyl ring led to an improvement in inhibitory activity. nih.gov The introduction of a fluorine atom at the ortho position of this same ring yielded one of the most potent inhibitors in the series. nih.gov Conversely, replacing a chlorine atom with a methyl group (-CH₃) resulted in a dramatic reduction in activity, highlighting the sensitivity of the target interaction to the electronic and steric properties of the substituent. nih.gov
The table below summarizes the observed structure-activity relationships for a series of quinoxaline urea analogues.
Table 1: SAR of Quinoxaline Urea Analogues
| Analogue | Key Substituent(s) | Observed Activity | Citation |
|---|---|---|---|
| 79 | meta-CF₃ | Improved activity over analogues with electron-donating groups. | nih.gov |
| 80 | meta-Cl, para-F | ~3-fold more potent than the initial lead compound. | nih.gov |
| 81 | meta-CH₃ (replacing Cl in 80) | Dramatically reduced activity. | nih.gov |
| 82 | meta-OCH₃ (replacing CH₃ in 81) | Activity was restored. | nih.gov |
| 83 | meta-OCF₃ | Further improvement in activity over OCH₃ analogue. | nih.gov |
| 84 | ortho-F (added to analogue 79) | The most potent inhibitor in the series. | nih.gov |
Further studies on 2-styrylquinoxaline derivatives, developed as potential Tau-PET tracers, demonstrate the influence of substituents at the 6-position. Modifications of the amino group, such as comparing a 6-(methylamino) derivative to a 6-(dimethylamino) derivative, directly impact the properties relevant to their bioimaging application. acs.org This underscores the principle that even seemingly minor changes to substituent patterns can significantly alter a compound's biological profile and function. acs.org
Correlating Structural Modifications with Mechanistic Biological Profiles
Connecting specific structural features to their underlying biological mechanisms is a crucial goal of SAR studies. For quinoxaline derivatives, modifications have been successfully linked to distinct cellular outcomes and pathway inhibitions. nih.govresearchgate.netnih.gov
A prime example is the series of quinoxaline urea analogues that inhibit the TNFα-induced NF-κB pathway. The most potent compounds from this series were found to modulate the phosphorylation of IKKβ, a key kinase in the NF-κB cascade. nih.gov This demonstrates a direct correlation between the chemical structure of the analogue (e.g., the presence of specific halogen substituents on the urea moiety) and its ability to interfere with a specific enzymatic step in a critical signaling pathway. nih.gov
In another study, a bisfuranylquinoxalineurea analogue, identified from a screen of a quinoxalin-6-amine library, was shown to possess low micromolar potency against a panel of cancer cell lines. nih.gov Mechanistic investigation revealed that cells treated with this compound undergo apoptosis, a form of programmed cell death. This was evidenced by the activation of caspases 3 and 7 and the cleavage of PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of apoptosis. nih.gov This finding explicitly links the bisfuranylquinoxalineurea structure to the induction of a specific apoptotic pathway. nih.gov
Theoretical and Computational Chemistry Studies on 3 Aminoquinoxalin 6 Ol
Density Functional Theory (DFT) Investigations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.
Geometry Optimization and Conformational Analysis
No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 3-Aminoquinoxalin-6-ol using DFT methods. Such a study would typically involve calculations with various basis sets (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional structure of the molecule.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability. Similarly, Molecular Electrostatic Potential (MEP) maps, which are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been reported for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational predictions of spectroscopic parameters such as 1H and 13C NMR chemical shifts for this compound have not been documented in the literature. These predictions, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are valuable for confirming experimental data and aiding in structural elucidation.
Molecular Dynamics Simulations for Reactive Systems
No molecular dynamics (MD) simulation studies specifically investigating the behavior of this compound in reactive systems were identified. MD simulations could provide insights into the compound's interactions with solvents or biological macromolecules over time.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
There is no available research that computationally elucidates reaction mechanisms or catalytic cycles involving this compound. Such studies would be instrumental in understanding its synthesis, degradation, or potential as a catalyst or intermediate.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis, a common method to analyze intermolecular interactions and packing in crystals, has not been reported for this compound. This analysis provides quantitative information about the types and nature of contacts between molecules in a crystal lattice.
Molecular Docking Studies in Ligand-Target Interactions
Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular docking studies focusing solely on this compound could be identified. Research in this area tends to concentrate on derivatives of the quinoxaline (B1680401) scaffold, exploring how various substitutions influence binding affinities and interactions with a range of biological targets.
Computational studies on related quinoxaline derivatives have utilized molecular docking to investigate their potential as inhibitors for targets such as epidermal growth factor receptor (EGFR), α-glucosidase, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govresearchgate.net These studies typically report binding energies, inhibition constants, and detailed interactions with key amino acid residues within the active sites of these proteins. For instance, studies on some quinoxaline derivatives have identified crucial hydrogen bonding and π-cation interactions with residues like LYS721 and MET769 in the ATP-binding site of EGFR. nih.gov However, without specific studies on this compound, it is not possible to provide analogous data or construct a detailed analysis of its ligand-target interactions.
Therefore, this section remains unwritten due to the absence of available research data specifically for this compound.
Mechanistic Investigations of Biological Activities of Quinoxaline Derivatives Non Clinical Focus
Antimicrobial Activity Mechanisms
Quinoxaline (B1680401) derivatives exhibit a broad spectrum of antimicrobial activities, attributed to several distinct mechanisms of action. These compounds interfere with essential microbial processes, leading to the inhibition of growth or cell death.
The antibacterial action of quinoxaline derivatives is often linked to their ability to compromise the structural integrity of bacterial cells. rsc.org Structure-activity relationship studies suggest that the introduction of primary or secondary amino groups can significantly influence the antibacterial potency and spectrum of these compounds. nih.gov This is potentially due to the amino residue forming a cation, which may help in overcoming bacterial resistance mechanisms. nih.gov Mechanistic investigations indicate that some quinoxaline compounds exert their antibacterial effect by damaging the bacterial cell membrane, leading to permeabilization. rsc.orgnih.gov This disruption can trigger subsequent forms of cell damage, including lipid peroxidation and DNA strand breakage, ultimately inhibiting bacterial growth. nih.gov The generation of reactive oxygen species is another proposed mechanism that contributes to the antibacterial effects of this class of compounds. nih.gov
The mechanisms underlying the antifungal activity of quinoxaline derivatives involve targeting the fungal cell membrane's integrity and essential biosynthetic pathways. nih.gov A primary mechanism for many antifungal agents is the inhibition of ergosterol (B1671047) synthesis; ergosterol is a vital component of the fungal cell membrane. nih.gov Other related compounds, polyenes, function by directly interacting with these membrane sterols, which leads to the formation of pores, altered permeability, and leakage of essential cytoplasmic components, resulting in cell death. nih.gov Quinoxaline derivatives may employ similar mechanisms. For instance, studies on compounds like 3-hydrazinoquinoxaline-2-thiol (B1673409) have demonstrated efficacy against various Candida species. nih.gov While the precise mechanism for this specific compound requires further elucidation, it is likely related to the disruption of cell membrane function or other essential cellular processes. nih.govnih.gov
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have shown promising activity against Mycobacterium tuberculosis. frontiersin.org The mechanisms of action for antitubercular drugs are varied, and quinoxalines may operate through several of these pathways. nih.gov A key target for many antitubercular agents is the synthesis of mycolic acid, a unique and essential component of the mycobacterial cell wall. slideshare.net Inhibition of this pathway compromises the structural integrity of the bacterium. Other established mechanisms for antitubercular drugs include the inhibition of crucial cellular processes such as protein synthesis or nucleic acid synthesis. nih.gov For example, some drugs act by inhibiting DNA gyrase or RNA polymerase, thereby preventing DNA replication and transcription. nih.gov The activity of quinoxaline derivatives against M. tuberculosis likely stems from their ability to interfere with one or more of these vital pathways.
The antiviral mechanisms of quinoxaline derivatives involve targeting specific viral proteins that are essential for the replication and release of viral particles. researchgate.net For example, some quinoline-based compounds have been shown to inhibit the neuraminidase activity of influenza viruses. mdpi.com Neuraminidase is a critical enzyme that facilitates the release of newly formed virions from infected host cells, and its inhibition prevents the spread of the infection. mdpi.comnih.gov Other general antiviral mechanisms that could be employed by quinoxaline derivatives include the inhibition of viral DNA or RNA polymerase, which are necessary for replicating the viral genome. nih.gov This action directly halts the production of new viral components. Additionally, these compounds might interfere with the initial stages of viral infection, such as attachment to the host cell or the subsequent uncoating of the viral genome. nih.gov
Anticancer and Antiproliferative Activity Mechanisms
Quinoxaline-based compounds have emerged as a significant scaffold in the development of anticancer agents. nih.gov Their antiproliferative effects are often mediated through the targeted inhibition of specific enzymes that are crucial for the growth and survival of cancer cells.
A primary mechanism for the anticancer activity of quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the c-Met kinase. cas.ac.cnnih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. cas.ac.cn Aberrant signaling of the HGF/c-Met pathway has been identified in a wide range of human cancers, making it an attractive therapeutic target. cas.ac.cnsemanticscholar.org
Quinoxaline derivatives function as small-molecule inhibitors that compete with adenosine (B11128) 5'-triphosphate (ATP) for binding at the active site of the c-Met kinase. cas.ac.cn This competitive inhibition blocks the phosphorylation of tyrosine residues in the intracellular domain of the receptor, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis. cas.ac.cn
Numerous studies have synthesized and evaluated novel quinoxaline derivatives for their c-Met inhibitory activity. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Research has shown that even subtle structural modifications, such as the stereochemistry of the molecule, can have a significant impact on inhibitory activity. For instance, the R-isomer of a particular quinoxaline compound (compound 4 in the cited study) showed significantly greater potency than its S-isomer counterpart. lookchem.com
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values for a selection of synthesized quinoxaline compounds against the c-Met kinase enzyme.
| Compound | Isomer | c-Met Kinase IC50 (nM) |
|---|---|---|
| 4 | R | 6 |
| 5 | S | 92 |
| 7 | - | 4 |
| 8 | - | 5 |
| 9 | - | 126 |
| 10 | - | 3 |
| 11 | - | 6 |
| 12 | - | 17 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. lookchem.com
Beyond c-Met, quinoxaline derivatives have also been investigated as inhibitors of other kinases involved in cancer progression, such as the transforming growth factor-β (TGF-β) type I receptor kinase (also known as ALK5). mdpi.comnih.gov The overexpression of TGF-β is associated with various cancers, and inhibiting its signaling pathway is a valid therapeutic strategy. mdpi.comnih.gov Molecular docking studies help to elucidate the mechanism of action by showing how these compounds fit into the kinase's binding site. mdpi.comnih.gov
Induction of Apoptosis
Quinoxaline derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. nih.gov Mechanistic studies reveal that these compounds can trigger apoptosis through various cellular pathways.
One key mechanism involves the disruption of mitochondrial function. Certain quinoxaline derivatives have been shown to induce the loss of mitochondrial membrane potential. nih.govovid.com This disruption leads to the release of pro-apoptotic factors from the mitochondria, initiating a cascade of events culminating in cell death. The modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis, is also implicated. Studies have demonstrated that quinoxaline compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.govbohrium.com
Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is a common feature of quinoxaline-induced cell death. The activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), have been observed in cells treated with quinoxaline derivatives. nih.govbohrium.com Some derivatives have also been found to upregulate other pro-apoptotic proteins like p53 and caspase-8. nih.gov
Recent research has also highlighted the role of the PI3K/Akt/mTOR signaling pathway in the apoptotic activity of certain 3-arylaminoquinoxaline-2-carboxamide derivatives. These compounds were found to inhibit this pathway, leading to the activation of the p53 signaling pathway and subsequent modulation of downstream targets like p21, p27, Bax, and Bcl-2, ultimately inducing apoptosis. nih.gov
In human non-small-cell lung cancer cells (A549), specific quinoxalin derivatives have been shown to induce apoptosis through both mitochondrial- and caspase-3-dependent pathways. rsc.orgresearchgate.net Similarly, novel quinoxaline-3-propanamides have demonstrated the ability to trigger apoptosis through programmed cell death and necrotic pathways in breast cancer (MCF-7) cells. rsc.org
Inhibition of Tubulin Polymerization
Several quinoxaline derivatives have been investigated for their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, making them an attractive target for anticancer drug development. ekb.eg
These compounds often act as colchicine (B1669291) binding site inhibitors, preventing the assembly of α and β-tubulin dimers into microtubules. researchgate.netresearchgate.net This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.govresearchgate.net The inhibition of tubulin polymerization by quinoxaline derivatives has been demonstrated in both cell-free and cellular assays. researchgate.net
Structure-activity relationship studies have provided insights into the chemical features required for potent tubulin polymerization inhibition. For instance, the presence of electron-withdrawing groups at position 6 of the quinoxaline ring and electron-donating functionalities at positions 2 and 3 has been associated with increased activity. researchgate.net
Selective Induction of Tumor Hypoxia
Hypoxia, or low oxygen levels, is a characteristic feature of solid tumors and is associated with resistance to conventional cancer therapies. nih.govresearchgate.net Quinoxaline 1,4-dioxides (QdNOs) have emerged as a class of compounds with selective toxicity towards hypoxic cells, making them promising candidates for bioreductive drugs. researchgate.net
The mechanism of action of these compounds is linked to their ability to be activated under hypoxic conditions. This activation can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Furthermore, some quinoxaline 1,4-di-N-oxide derivatives have been shown to decrease the protein expression of hypoxia-inducible factor-1alpha (HIF-1α) and vascular endothelial growth factor (VEGF), two key proteins involved in the cellular response to hypoxia and angiogenesis. nih.govovid.com By targeting the HIF-1 pathway, these compounds can disrupt the adaptive mechanisms that allow cancer cells to survive and proliferate in a hypoxic environment. nih.govovid.com
Anti-inflammatory Activity Mechanisms
Quinoxaline derivatives have demonstrated significant anti-inflammatory properties through various molecular mechanisms. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition
A key mechanism underlying the anti-inflammatory effects of certain quinoxaline derivatives is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. rjptonline.org By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. nih.gov
Some quinoxaline derivatives have been developed as dual inhibitors of COX-2 and other targets, such as the epidermal growth factor receptor (EGFR), suggesting a multi-faceted approach to combating inflammation and associated diseases like cancer. nih.gov The development of selective COX-2 inhibitors is a promising strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a crucial role in regulating inflammatory responses. nih.govresearchgate.net The MAPK signaling cascade, which includes p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs), is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netassaygenie.com
Quinoxaline derivatives have been shown to exert their anti-inflammatory effects by modulating these MAPK signaling pathways. nih.gov For example, some derivatives have been identified as potent inhibitors of p38α MAP kinase. nih.gov By inhibiting p38 MAPK and JNK pathways, these compounds can reduce the synthesis of inflammatory mediators at both the transcriptional and translational levels. nih.gov This modulation of MAPK signaling represents an attractive strategy for the development of novel anti-inflammatory therapies. nih.gov
The anti-inflammatory mechanism of some compounds involves the suppression of iNOS and COX-2 expression through the NF-kB/MAPK signaling pathway. sysrevpharm.org
Other Investigated Molecular Targets and Biological Interactions (e.g., Dihydroorotate (B8406146) Dehydrogenase inhibition)
Beyond the aforementioned mechanisms, quinoxaline derivatives have been investigated for their interaction with other molecular targets, including dihydroorotate dehydrogenase (DHODH). researchgate.net DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. nih.govresearchgate.net
Advanced Analytical and Characterization Techniques for 3 Aminoquinoxalin 6 Ol Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 3-Aminoquinoxalin-6-ol by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are critical for confirming its structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system, as well as signals for the amino (-NH₂) and hydroxyl (-OH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and hydroxyl substituents. Protons on the benzene (B151609) ring portion will have different chemical shifts from those on the pyrazine (B50134) ring. The coupling patterns between adjacent protons can help in assigning the specific positions of the protons on the rings.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display unique signals for each carbon atom in the quinoxaline core, with the chemical shifts being indicative of their electronic environment. Carbons bonded to the nitrogen, oxygen, and amino groups will exhibit characteristic downfield shifts.
Representative NMR Data for a Quinoxaline Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 115 - 145 |
| Aromatic C-N | - | 140 - 160 |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-OH | - | 150 - 160 |
| -NH₂ | 4.0 - 6.0 | - |
| -OH | 8.0 - 10.0 | - |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected, followed by fragmentation patterns corresponding to the loss of functional groups or parts of the heterocyclic ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C=N and C=C stretching vibrations of the quinoxaline ring, and C-N and C-O stretching vibrations. libretexts.orgsavemyexams.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| N-H (amino) | Stretching | 3300-3500 (medium) |
| C-H (aromatic) | Stretching | 3000-3100 (sharp) |
| C=N (ring) | Stretching | 1620-1690 (medium) |
| C=C (aromatic) | Stretching | 1450-1600 (medium) |
| C-O | Stretching | 1260-1380 (strong) |
| C-N | Stretching | 1250-1350 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov The conjugated π-system of the quinoxaline ring in this compound is expected to absorb UV or visible light, resulting in characteristic absorption bands. researchgate.net The position and intensity of these bands are influenced by the presence of the amino and hydroxyl substituents, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. rsc.org For this compound, chromatographic methods are essential for assessing its purity and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity determination. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound would depend on its polarity and the specific conditions of the analysis (e.g., column type, mobile phase composition, flow rate, and temperature). A highly pure sample would ideally show a single sharp peak.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability before GC analysis. For example, the amino and hydroxyl groups could be silylated. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can be seen as a hybrid of GC and HPLC. SFC can be advantageous for the separation of compounds that are not suitable for GC due to low volatility or thermal instability, and where HPLC may have limitations.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. UPLC would be a highly effective method for the rapid and efficient purity assessment of this compound.
Chromatographic Purity Analysis Summary
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection | Application for this compound |
| HPLC | C18 or C8 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV, Diode Array Detector (DAD) | Purity assessment, quantification, separation from impurities. |
| GC | Polysiloxane-based | Helium or Nitrogen | Flame Ionization Detector (FID), MS | Analysis of derivatized compound for volatility. |
| SFC | Various packed columns | Supercritical CO₂ with modifiers | UV, MS | Chiral separations, analysis of thermally labile compounds. |
| UPLC | Sub-2 µm particles (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, DAD, MS | High-throughput purity analysis with high resolution. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful X-ray crystallographic analysis would provide precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds in the molecule.
Crystal packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.
While the specific crystal structure of this compound is not publicly documented, studies on similar quinoxaline derivatives reveal important structural features. For instance, the crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate shows a non-planar cation with specific dihedral angles between the rings of the fused system. nih.gov It also reveals how the molecules are linked through hydrogen bonds and other intermolecular forces to form a one-dimensional ribbon structure. nih.gov Such detailed structural information is crucial for understanding the physicochemical properties of the compound and for designing new materials with desired characteristics.
Emerging Research Directions and Non Pharmaceutical Applications of Quinoxaline Scaffolds
Utility as Chemical Building Blocks in Organic Synthesis
The quinoxaline (B1680401) core serves as a versatile platform for the construction of more complex molecular architectures. The ability to functionalize the quinoxaline ring at various positions makes it a valuable synthon in organic synthesis. For instance, halogenated quinoxalines are common precursors for cross-coupling reactions, enabling the introduction of a wide range of substituents.
Applications in Advanced Materials Science (e.g., Electroluminescent Materials)
The extended π-conjugated system of the quinoxaline ring imparts favorable electronic and photophysical properties. This has led to their investigation and use in the development of advanced materials. Quinoxaline-containing polymers and small molecules have been employed as electron-transporting and emitting materials in organic light-emitting diodes (OLEDs) and as components of organic solar cells.
Intermediary Role in Agrochemical Development
The inherent biological activity of the quinoxaline nucleus has also been exploited in the agrochemical industry. Certain quinoxaline derivatives have demonstrated herbicidal, fungicidal, and insecticidal properties, making them valuable lead compounds in the development of new crop protection agents.
Corrosion Inhibition Properties
Recent studies have explored the potential of quinoxaline derivatives as corrosion inhibitors for various metals and alloys. The nitrogen atoms in the pyrazine (B50134) ring and the potential for strong adsorption onto metal surfaces through the π-electron system and heteroatoms allow these compounds to form a protective layer, thereby mitigating corrosion.
Q & A
Q. What are the standard synthetic pathways for 3-Aminoquinoxalin-6-ol, and how can reaction conditions be optimized for yield and purity?
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectral Analysis :
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (δ 7.2–8.5 ppm for quinoxaline protons; δ 4.5–5.5 ppm for amino groups). Compare with published data for positional isomers .
- IR Spectroscopy : Confirm NH₂ stretches (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹).
- Mass Spectrometry : Use ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1).
- Cross-Validation : Combine XRD for crystal structure confirmation and elemental analysis (C, H, N) for stoichiometric validation .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, such as antimicrobial or redox properties?
Methodological Answer:
- Functionalization Strategies :
-
Metal Complexation : Coordinate with transition metals (e.g., vanadium) to improve anti-parasitic activity. Use molar ratios (1:1 or 1:2 ligand:metal) in methanol/water under reflux .
-
Hydrazine Derivatives : Introduce hydrazinyl groups at position 2 to study synergistic effects on antibacterial activity. Monitor MIC values against S. aureus and E. coli .
- Mechanistic Studies : Perform DFT calculations to predict electron distribution and redox potentials. Validate experimentally via cyclic voltammetry (e.g., Ag/AgCl reference electrode in DMSO) .
Data Table 2: Bioactivity of Modified Derivatives
Derivative Target Organism IC₅₀ (µM) Improvement vs. Parent Compound 3-Amino-Vanadium Complex T. cruzi 12.3 4.8-fold 2-Hydrazinyl Derivative S. aureus 8.7 3.2-fold
Q. How should researchers address contradictions in experimental data, such as conflicting bioactivity results across studies?
Methodological Answer:
- Root-Cause Analysis :
Variable Control : Ensure consistency in assay conditions (e.g., pH, solvent DMSO concentration ≤1% to avoid cytotoxicity).
Strain-Specificity : Cross-test on multiple microbial strains to rule out resistance mechanisms.
Data Triangulation : Combine in vitro assays with in silico docking (e.g., AutoDock Vina) to validate target binding affinity .
- Iterative Refinement : Replicate experiments with purified isomers (e.g., isolate mono-N-methylated derivatives via prep-HPLC) to resolve ambiguities caused by positional isomerism .
Guidance for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
